PqsR-IN-2
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Overview
Description
PqsR-IN-2 is a synthetic inhibitor targeting the Pseudomonas aeruginosa quorum sensing regulator PqsR (also known as multiple virulence factor regulator, MvfR). Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density. This compound is designed to interfere with this communication, thereby reducing the virulence and biofilm formation of Pseudomonas aeruginosa, a pathogen known for its antibiotic resistance .
Preparation Methods
The synthesis of PqsR-IN-2 involves a series of chemical reactions starting from commercially available precursors. The synthetic route typically includes the formation of a core scaffold, followed by functional group modifications to enhance the compound’s inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistency and scalability .
Chemical Reactions Analysis
PqsR-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields. The major products formed from these reactions are typically intermediates that are further modified to produce the final compound .
Scientific Research Applications
PqsR-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study quorum sensing mechanisms and to develop new synthetic pathways for similar inhibitors.
Biology: Employed in research to understand bacterial communication and its role in virulence and biofilm formation.
Medicine: Investigated as a potential therapeutic agent to combat Pseudomonas aeruginosa infections, particularly in cases where traditional antibiotics are ineffective.
Industry: Explored for use in developing coatings and materials that resist bacterial colonization and biofilm formation .
Mechanism of Action
PqsR-IN-2 exerts its effects by binding to the PqsR protein, thereby inhibiting its ability to regulate gene expression related to virulence and biofilm formation. The molecular targets include the PqsR protein itself and the downstream signaling pathways it controls. By blocking these pathways, this compound reduces the production of virulence factors and disrupts biofilm development, making the bacteria more susceptible to immune responses and other treatments .
Comparison with Similar Compounds
PqsR-IN-2 is unique compared to other quorum sensing inhibitors due to its specific targeting of the PqsR protein in Pseudomonas aeruginosa. Similar compounds include:
Psoralen: A natural compound that inhibits multiple quorum sensing regulators, including PqsR, LasR, and RhlR.
2-alkyl-4-quinolones: Natural agonists of the PqsR receptor, which can be modified to create synthetic inhibitors.
Quinazolinone analogues: Synthetic compounds designed to inhibit PqsR by mimicking its natural ligands.
This compound stands out due to its high specificity and potency in inhibiting PqsR, making it a promising candidate for further development as an antimicrobial agent .
Properties
Molecular Formula |
C18H20ClN3OS |
---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
6-chloro-3-[(2-hexyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C18H20ClN3OS/c1-2-3-4-5-6-17-21-14(11-24-17)10-22-12-20-16-8-7-13(19)9-15(16)18(22)23/h7-9,11-12H,2-6,10H2,1H3 |
InChI Key |
YNXMDRHVOXTCAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NC(=CS1)CN2C=NC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
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